

# The Rise and Fall of Panalba: A Technical Analysis of a Combination Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Panalba*

Cat. No.: *B1672045*

[Get Quote](#)

A Whitepaper on the Discovery, Initial Clinical Use, and Eventual Withdrawal of the Tetracycline-Novobiocin Combination

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Panalba**, a fixed-dose combination of tetracycline and novobiocin, was introduced by the Upjohn Company in the late 1950s amidst a trend of combination antibiotic therapies. The initial rationale was predicated on the potential for synergistic antimicrobial activity and a broadened spectrum of coverage. However, after a period of significant commercial success, **Panalba** was withdrawn from the United States market in 1970. This technical guide provides an in-depth analysis of the scientific and clinical history of **Panalba**, from the discovery of its constituent compounds to the regulatory decision that ended its circulation in the U.S. We will examine the preclinical evidence for its use, its initial clinical applications, the pharmacological profiles of tetracycline and novobiocin, and the critical findings regarding its efficacy and safety that ultimately led to its discontinuation. This case study serves as a vital historical lesson in drug development, highlighting the importance of robust evidence for combination therapies and the evolving standards of pharmaceutical regulation.

## The Scientific Genesis of a Combination Therapy

The development of **Panalba** was rooted in the burgeoning field of antibiotic discovery in the mid-20th century. The two components, tetracycline and novobiocin, were themselves

significant discoveries of the era.

## Tetracycline: A Broad-Spectrum Workhorse

Tetracycline, a polyketide antibiotic, was first reported in the scientific literature in 1948.<sup>[1]</sup> It belongs to a class of antibiotics isolated from *Streptomyces* bacteria.<sup>[1]</sup> Chlortetracycline, the first member of this class, was discovered by Benjamin Minge Duggar at Lederle Laboratories from *Streptomyces aureofaciens*.<sup>[1]</sup> This was soon followed by the discovery of oxytetracycline from *Streptomyces rimosus* by Pfizer scientists.<sup>[1]</sup> Tetracycline itself was later synthesized.

The primary mechanism of action of tetracycline is the inhibition of bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.<sup>[1]</sup> This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

## Novobiocin: A Gyrase Inhibitor with a Narrower Focus

Novobiocin, an aminocoumarin antibiotic, was discovered in the mid-1950s from the bacterium *Streptomyces niveus*.<sup>[2]</sup> Initially known as streptonivicin, it was developed by the Upjohn Company and marketed under the trade name Albamycin.<sup>[2]</sup>

Novobiocin's mechanism of action is distinct from that of tetracycline. It targets bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair.<sup>[2]</sup> By inhibiting the ATPase activity of DNA gyrase, novobiocin prevents the negative supercoiling of bacterial DNA, ultimately leading to the cessation of DNA replication.<sup>[2]</sup> Its activity is primarily directed against Gram-positive bacteria, including *Staphylococcus aureus*.

## The Rationale for Combination: A Hypothesis of Synergy

The decision to combine tetracycline and novobiocin in **Panalba** was driven by the prevailing belief that combination antibiotics could offer significant advantages, including a broader spectrum of activity, increased efficacy through synergistic interactions, and the potential to delay the emergence of bacterial resistance.

In vitro studies conducted around the time of **Panalba**'s development and in subsequent years provided some evidence for a synergistic or additive effect between tetracycline and novobiocin against certain bacteria. For instance, studies on *Escherichia coli* and *Pseudomonas*

pseudomallei demonstrated that the combination could be more effective than either drug alone.[\[1\]](#)[\[3\]](#) One study on the development of resistance in *Staphylococcus aureus* suggested that the combination of novobiocin and tetracycline could retard the outgrowth of resistant strains compared to the individual antibiotics.[\[4\]](#)

It was hypothesized that the distinct mechanisms of action of the two drugs—one targeting protein synthesis and the other DNA replication—could lead to a multi-pronged attack on bacterial cells, making it more difficult for them to survive and develop resistance.

## Preclinical and Initial Clinical Investigations

It is important to note that detailed, publicly available data from the original preclinical and clinical trials of **Panalba** are scarce due to the time period in which they were conducted and the subsequent withdrawal of the drug. The following is a synthesis of information from available historical and secondary sources.

### In Vitro Synergy Studies

The primary method for assessing antibiotic synergy in the laboratory is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.

#### Experimental Protocol: Checkerboard Assay for Antibiotic Synergy

- Preparation of Antibiotic Solutions: Stock solutions of tetracycline and novobiocin are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).
- Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of tetracycline are added to the wells. Along the y-axis, increasing concentrations of novobiocin are added. This creates a matrix of wells with varying concentrations of both drugs.
- Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*) at a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Incubation: The plate is incubated at 37°C for 18-24 hours.

- Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone is determined as the lowest concentration that completely inhibits visible bacterial growth. The MIC of the combination is the lowest concentration of the drugs in combination that inhibits growth.
- Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows:  $FIC\ Index = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$ 
  - Synergy:  $FIC\ index \leq 0.5$
  - Additive/Indifference:  $0.5 < FIC\ index \leq 4.0$
  - Antagonism:  $FIC\ index > 4.0$

While specific FIC indices from the original **Panalba** development are not readily available, later studies on the combination against various bacteria have shown results ranging from additive to synergistic.

## Initial Clinical Use and Dosage

**Panalba** was marketed for the treatment of a variety of bacterial infections. The typical dosage for adults was one or two capsules three or four times a day. Each capsule contained 250 mg of tetracycline hydrochloride and 125 mg of novobiocin (as sodium novobiocin).

The initial clinical experience with **Panalba** was met with commercial success, with sales reaching \$18 million by 1968, accounting for 12% of Upjohn's revenue that year.<sup>[5]</sup> This success was part of a broader trend in the pharmaceutical industry of marketing fixed-dose combination antibiotics.

## The Unraveling of **Panalba**: Efficacy and Safety Concerns

Despite its commercial success, concerns about the efficacy and safety of **Panalba** and other fixed-dose combination antibiotics began to mount within the scientific and medical communities.

## The Drug Efficacy Study Implementation (DESI)

In 1962, the Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act was passed, requiring that all new drugs be proven both safe and effective for their intended use. This led to the establishment of the Drug Efficacy Study Implementation (DESI) by the Food and Drug Administration (FDA). The FDA contracted with the National Academy of Sciences-National Research Council (NAS-NRC) to evaluate the efficacy of drugs approved between 1938 and 1962.

## The National Academy of Sciences Report

In 1969, the NAS-NRC released its final report to the FDA. A panel of 30 experts unanimously recommended that **Panalba** and 49 other similar combination antibiotics be removed from the market.<sup>[5]</sup> The panel concluded that there was a lack of substantial evidence of efficacy for the combination.

The core of the scientific argument against **Panalba** was twofold:

- Lack of Evidence for Superior Efficacy: The panel found no convincing evidence that the combination of tetracycline and novobiocin was more effective than tetracycline alone. In fact, some company-sponsored studies reportedly showed that tetracycline was more effective when used alone.<sup>[5]</sup>
- Increased Risk of Adverse Effects: The combination exposed patients to the risks of two drugs unnecessarily. Novobiocin, in particular, was associated with a high incidence of adverse effects.

## Adverse Effects of Panalba

The most significant safety concerns with **Panalba** were related to the novobiocin component.

Table 1: Reported Adverse Effects Associated with **Panalba** (primarily attributed to Novobiocin)

| Adverse Effect Category    | Specific Reactions                                                  | Reported Incidence (for Novobiocin)    |
|----------------------------|---------------------------------------------------------------------|----------------------------------------|
| Hypersensitivity Reactions | Skin rashes (morbilliform, erythematous, urticarial), fever         | Approximately 20%                      |
| Hematologic Disorders      | Leukopenia, agranulocytosis, anemia, thrombocytopenia, pancytopenia | Rare but serious, including fatalities |
| Gastrointestinal Effects   | Nausea, vomiting, diarrhea, intestinal irritation                   | Common                                 |
| Hepatic Dysfunction        | Jaundice, elevated bilirubin levels                                 | Reported                               |

Source: Synthesized from secondary sources reporting on the findings that led to **Panalba**'s withdrawal. Specific data from original clinical trials are not available.

The high rate of allergic reactions to novobiocin was a major concern. FDA Commissioner Herbert Ley Jr. testified before a Senate committee in 1969 that roughly one in five patients receiving novobiocin experienced an allergic reaction.<sup>[5]</sup> Furthermore, at least a dozen deaths were attributed to complications from **Panalba**, primarily from blood disorders.<sup>[5]</sup>

## The Regulatory Aftermath and Withdrawal

Following the damning report from the National Academy of Sciences, the FDA moved to withdraw **Panalba** from the market. The Upjohn Company initially resisted this action, filing a lawsuit to keep the drug available.<sup>[5]</sup> However, the scientific evidence against the combination was overwhelming, and the FDA ultimately prevailed. In 1970, **Panalba** was officially removed from the market in the United States.<sup>[5]</sup> Despite its withdrawal in the U.S., the company reportedly continued to sell the product abroad under different names.<sup>[5]</sup>

## Mechanistic Insights and Retrospective Analysis

From a modern perspective, the rationale for combining a bacteriostatic agent (tetracycline) with an agent that inhibits DNA replication (novobiocin) is complex. While synergy is possible,

antagonism can also occur if the bacteriostatic agent inhibits the growth necessary for the bactericidal agent to be effective.



[Click to download full resolution via product page](#)

## Conclusion: Lessons from Panalba

The story of **Panalba** serves as a critical case study in the history of pharmacology and drug regulation. Several key lessons can be drawn for today's researchers, scientists, and drug development professionals:

- The Burden of Proof for Combination Therapies: The **Panalba** case underscores the principle that the benefits of a fixed-dose combination must outweigh the risks of its individual components. A clear, evidence-based rationale for synergy or other advantages is essential.
- The Importance of Post-Marketing Surveillance: The adverse effects of novobiocin became more apparent after **Panalba** was widely marketed. This highlights the critical role of robust post-marketing surveillance in identifying safety signals that may not have been fully apparent in pre-approval clinical trials.
- The Evolution of Regulatory Standards: The withdrawal of **Panalba** was a direct result of the increased regulatory scrutiny of drug efficacy following the 1962 Kefauver-Harris Amendment. This event marked a turning point in the FDA's role in ensuring that marketed drugs are not only safe but also effective.
- Scientific Integrity and Corporate Responsibility: The reluctance of the Upjohn Company to withdraw **Panalba** in the face of overwhelming scientific evidence against it raises important questions about corporate responsibility in the pharmaceutical industry.

While the specific combination of tetracycline and novobiocin has been relegated to the annals of pharmaceutical history, the lessons learned from the **Panalba** episode remain highly relevant. The rigorous, evidence-based approach to drug development and regulation that it helped to foster continues to be the bedrock of modern medicine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Federal Register :: Pharmacia and Upjohn Co., et al.; Withdrawal of Approval of 19 New Drug Applications [federalregister.gov]
- 2. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The liberal state and the rogue agency: FDA's regulation of drugs for mood disorders, 1950s–1970s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Resistance to Novobiocin, Tetracycline, and a Novobiocin-Tetracycline Combination in *Staphylococcus aureus* Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- To cite this document: BenchChem. [The Rise and Fall of Panalba: A Technical Analysis of a Combination Antibiotic]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672045#panalba-discovery-and-initial-clinical-use>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)